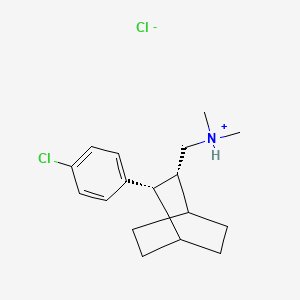
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic octane structure with a chlorophenyl group and a dimethylaminomethyl group, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(222)octane, hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic octane core This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a useful tool for studying biological processes and interactions.
Medicine: Research into its pharmacological properties has shown potential for therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties are exploited in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- trans-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(p-Fluorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(p-Bromophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
Uniqueness
cis-2-(p-Chlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride stands out due to its specific combination of structural features, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
69725-27-5 |
|---|---|
Fórmula molecular |
C17H25Cl2N |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(4-chlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
Clave InChI |
XSVWOQCHFVBDNK-IIXQMZGWSA-N |
SMILES isomérico |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Cl.[Cl-] |
SMILES canónico |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Cl)CC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formaldehyde, [3H]](/img/structure/B13770156.png)
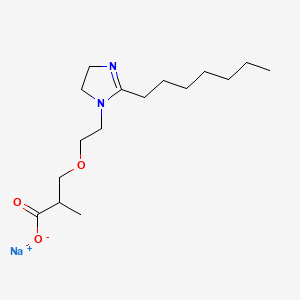
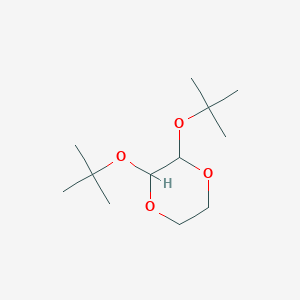
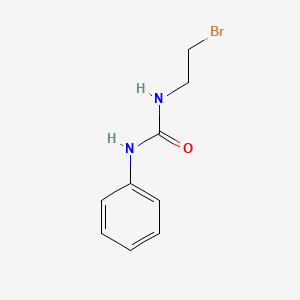

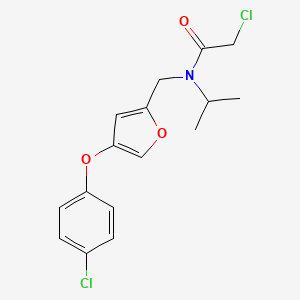
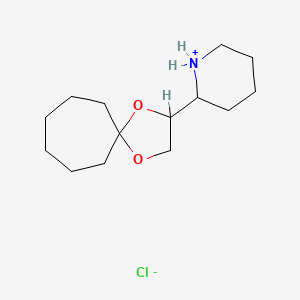
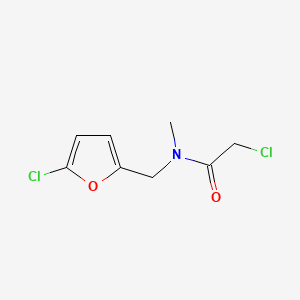

![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
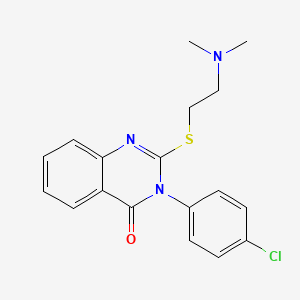
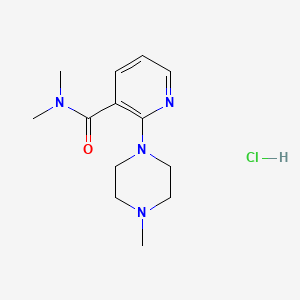

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
